{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester {4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473034
InChI: InChI=1S/C18H28N2O3/c1-2-20(12-13-21)17-10-8-16(9-11-17)19-18(22)23-14-15-6-4-3-5-7-15/h3-7,16-17,21H,2,8-14H2,1H3,(H,19,22)
SMILES: CCN(CCO)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol

{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13473034

Molecular Formula: C18H28N2O3

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester -

Specification

Molecular Formula C18H28N2O3
Molecular Weight 320.4 g/mol
IUPAC Name benzyl N-[4-[ethyl(2-hydroxyethyl)amino]cyclohexyl]carbamate
Standard InChI InChI=1S/C18H28N2O3/c1-2-20(12-13-21)17-10-8-16(9-11-17)19-18(22)23-14-15-6-4-3-5-7-15/h3-7,16-17,21H,2,8-14H2,1H3,(H,19,22)
Standard InChI Key VTXBOHJYLGVMGC-UHFFFAOYSA-N
SMILES CCN(CCO)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(CCO)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2

Introduction

Overview of the Compound

Chemical Name: {4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester
CAS Number: 1353979-36-8
Molecular Formula: C19H30N2O3
Molecular Weight: 334.46 g/mol

This compound is a carbamate derivative, characterized by the presence of a benzyl ester group and a cyclohexyl moiety substituted with an ethyl-(2-hydroxy-ethyl)-amino group. It is structurally related to other carbamate compounds, which are often explored for their biological activity.

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Amine Functionalization: Introduction of the ethyl-(2-hydroxy-ethyl)-amino group to the cyclohexane ring.

  • Carbamate Formation: Reaction of the amine with a carbamoyl chloride derivative.

  • Esterification: Coupling with benzyl alcohol or its derivatives to form the benzyl ester group.

These steps are carried out under controlled conditions to ensure high yield and purity.

Biological Activity and Applications

The compound belongs to the class of carbamate derivatives, which are known for their diverse pharmacological activities, including:

  • Potential Neuroprotective Effects: Carbamate esters are often investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s.

  • Anti-inflammatory Properties: Similar compounds have shown promise in reducing inflammation through modulation of enzymatic pathways.

  • Drug Delivery Systems: The ester functionality may allow for prodrug applications, enhancing bioavailability and controlled release.

Research and Development Insights

While detailed experimental studies on this compound are sparse, its structural features suggest potential utility in medicinal chemistry:

  • Pharmacokinetics Optimization: The benzyl ester group can be hydrolyzed in vivo, releasing the active form of the drug.

  • Structure-Activity Relationship (SAR): Modifications to the cyclohexane or amino groups could enhance potency or selectivity for biological targets.

Further research into its synthesis pathways and biological evaluations is warranted to unlock its full potential.

Comparative Analysis with Related Compounds

Compound NameMolecular Weight (g/mol)Activity
{4-[Isopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester334.5Explored for anti-inflammatory properties
Ethyl 4-methyl-2,2-dioxo-benzothiazine-carboxylate~300Analgesic and anti-inflammatory

Limitations and Future Directions

While promising, challenges include:

  • Lack of comprehensive pharmacological data.

  • Limited availability of physicochemical property measurements.

  • Need for advanced molecular modeling and docking studies to predict binding affinities with biological targets.

Future work should focus on high-throughput screening for bioactivity and detailed SAR analysis.

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